molecular formula C18H26N2O2 B121585 (4-tert-butylphenyl) 4-carbamimidoylcyclohexane-1-carboxylate CAS No. 153235-96-2

(4-tert-butylphenyl) 4-carbamimidoylcyclohexane-1-carboxylate

Cat. No.: B121585
CAS No.: 153235-96-2
M. Wt: 302.4 g/mol
InChI Key: BFKWXLTXQZUZHN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-tert-butylphenyl) 4-carbamimidoylcyclohexane-1-carboxylate typically involves the amidination of cyclohexanecarboxylic acid followed by esterification with 4-tert-butylphenol. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

(4-tert-butylphenyl) 4-carbamimidoylcyclohexane-1-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

(4-tert-butylphenyl) 4-carbamimidoylcyclohexane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-tert-butylphenyl) 4-carbamimidoylcyclohexane-1-carboxylate involves its role as a trypsin inhibitor. It binds to the active site of trypsin, preventing the enzyme from catalyzing the hydrolysis of peptide bonds. This inhibition affects various cellular processes, including cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amidinocyclohexanecarboxylic acid methyl ester
  • 4-Amidinocyclohexanecarboxylic acid ethyl ester
  • 4-Amidinocyclohexanecarboxylic acid phenyl ester

Uniqueness

(4-tert-butylphenyl) 4-carbamimidoylcyclohexane-1-carboxylate is unique due to its specific ester group, which imparts distinct chemical and biological properties. Its ability to inhibit trypsin and affect cell cycle progression sets it apart from other similar compounds .

Properties

CAS No.

153235-96-2

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

(4-tert-butylphenyl) 4-carbamimidoylcyclohexane-1-carboxylate

InChI

InChI=1S/C18H26N2O2/c1-18(2,3)14-8-10-15(11-9-14)22-17(21)13-6-4-12(5-7-13)16(19)20/h8-13H,4-7H2,1-3H3,(H3,19,20)

InChI Key

BFKWXLTXQZUZHN-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2CCC(CC2)C(=N)N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2CCC(CC2)C(=N)N

Synonyms

4-amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester
ACHCA-OPhBu
trans-4-amidinocyclohexanecarboxylic acid 4-tert-butylphenyl este

Origin of Product

United States

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